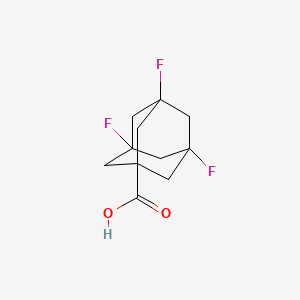
3,5,7-Trifluoroadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trifluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 7 positions of the adamantane framework, along with a carboxylic acid group at the 1 position. The molecular formula of this compound is C11H13F3O2, and it has a molecular weight of 234.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of fluorinating agents such as Ishikawa’s reagent.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trifluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Fluorinating Agents: Ishikawa’s reagent is commonly used for introducing fluorine atoms.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5,7-Trifluoroadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties make it a valuable compound for studying enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the fluorine atoms, making it less lipophilic and stable compared to 3,5,7-Trifluoroadamantane-1-carboxylic acid.
1,3,5-Trifluoroadamantane: Similar fluorination pattern but lacks the carboxylic acid group, limiting its applications in certain reactions
Uniqueness
This compound is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3,5,7-trifluoroadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDOUHHJWRTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901862 |
Source


|
| Record name | NoName_1037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214557-89-8 |
Source


|
| Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2413755.png)
![2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2413756.png)
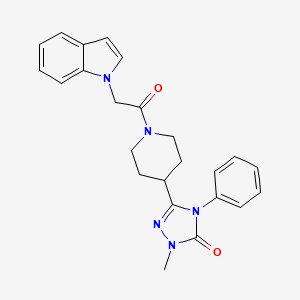
![methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2413759.png)
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
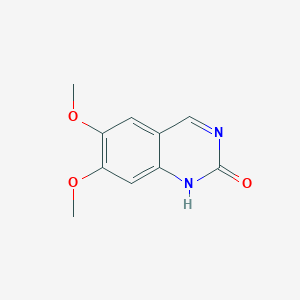
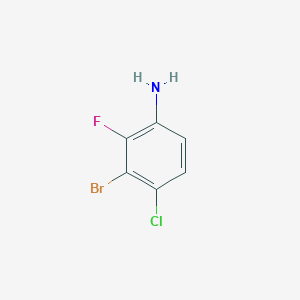
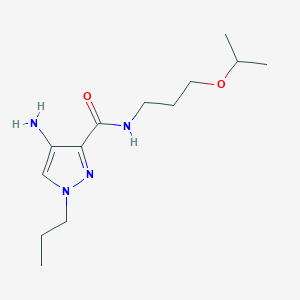
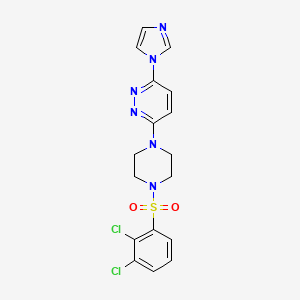
![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2413774.png)
